2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
This compound is a sulfonamide-linked acetamide derivative featuring a 1H-indole core substituted with a 4-fluorobenzyl group at the N1 position and a sulfonyl group at the C3 position. The acetamide moiety is further functionalized with a 5-methyl-1,2-oxazol-3-yl group. Such structural attributes are characteristic of molecules designed for biological activity modulation, particularly targeting enzymes or receptors where sulfonamides and heterocyclic systems play critical roles .
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4S/c1-14-10-20(24-29-14)23-21(26)13-30(27,28)19-12-25(18-5-3-2-4-17(18)19)11-15-6-8-16(22)9-7-15/h2-10,12H,11,13H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBNHGPJYBDLCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: This step involves the alkylation of the indole nitrogen with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Sulfonylation: The indole derivative is then treated with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Formation of the Oxazole Ring: This can be accomplished through a cyclization reaction involving an appropriate precursor, such as an α-halo ketone and an amide.
Final Coupling: The oxazole derivative is coupled with the sulfonylated indole intermediate under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Alcohols or amines.
Substitution: Sulfonamide or sulfonate derivatives.
Scientific Research Applications
2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Comparable Compounds
Pharmacological and Biochemical Comparisons
Target Compound vs. 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide ():
- Both share the 5-methyl-1,2-oxazol-3-yl group, but the target compound’s indole core may enhance CNS permeability compared to the benzenesulfonamide analog’s purely aromatic system. The latter exhibits antimicrobial activity, suggesting the oxazole moiety contributes to bacterial target engagement .
- The indole sulfonyl group in the target compound could confer selectivity toward eukaryotic enzymes (e.g., cyclooxygenase) over prokaryotic targets .
Target Compound vs. N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide ():
Target Compound vs. Indomethacin Analogs ():
- Indomethacin derivatives (e.g., 4-chlorobenzoyl or trifluoromethyl substitutions) prioritize COX-1/2 inhibition. The target compound’s 4-fluorobenzyl and oxazole groups may shift activity toward selective COX-2 inhibition or unrelated targets (e.g., 5-lipoxygenase) .
Biological Activity
The compound 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 439.49 g/mol. The structure features an indole moiety, a sulfonyl group, and an oxazole ring, which are key to its biological properties.
| Component | Structure Description |
|---|---|
| Indole Moiety | A bicyclic structure contributing to biological activity |
| Sulfonyl Group | Enhances solubility and biological interactions |
| Oxazole Ring | Imparts additional pharmacological properties |
Mechanisms of Biological Activity
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The following mechanisms have been identified:
Enzyme Inhibition : The sulfonyl group may facilitate binding to active sites on enzymes, inhibiting their function.
Receptor Modulation : The indole and oxazole moieties can interact with neurotransmitter receptors or other cellular receptors.
DNA Interaction : The compound may intercalate into DNA, affecting replication and transcription processes.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and blocking critical signaling pathways such as the Notch-Akt pathway.
Case Study : In vitro studies demonstrated that treatment with the compound resulted in significant growth inhibition in breast cancer cell lines, with IC50 values indicating potent cytotoxic effects. The mechanism involved the induction of oxidative stress and activation of caspase-dependent apoptotic pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
Data Summary Table
The following table summarizes key findings regarding the biological activity of the compound:
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for this compound?
The synthesis typically involves multi-step protocols:
- Sulfonylation : Introducing the sulfonyl group to the indole moiety using reagents like chlorosulfonic acid or sulfur trioxide-triethylamine complexes under anhydrous conditions .
- Benzylation : The 4-fluorobenzyl group is introduced via nucleophilic substitution, often employing NaH or K₂CO₃ as a base in dry DMF .
- Acetamide coupling : The final step involves coupling the sulfonyl-indole intermediate with 5-methyl-1,2-oxazol-3-amine using EDCI/HOBt or DCC as coupling agents in dichloromethane . Key conditions include inert atmosphere (N₂/Ar), controlled temperatures (0–25°C), and purification via column chromatography (silica gel, hexane/EtOAc).
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of sulfonylation and benzylation (e.g., indole C3 sulfonation shifts H-3 proton to δ 8.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 454.12 for C₂₃H₁₈F₂N₃O₃S) .
- HPLC-PDA : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Q. What primary biological activities have been investigated?
- Enzyme Inhibition : The sulfonyl group interacts with kinase ATP-binding pockets (e.g., JAK2/STAT3 pathways), showing IC₅₀ values in the low micromolar range .
- Antiproliferative Activity : In vitro assays (MTT) against HeLa and MCF-7 cells reveal GI₅₀ of 10–20 µM, attributed to apoptosis via caspase-3 activation .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonylation step?
- Solvent Selection : Anhydrous DCM or THF minimizes side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates sulfonylation by stabilizing the transition state, improving yields from 60% to 85% .
- Temperature Control : Slow addition of sulfonyl chloride at 0°C prevents exothermic decomposition .
Q. How to address contradictions in reported biological activity data?
- Assay Standardization : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 25 µM for STAT3 inhibition) may arise from cell line variability (HEK293 vs. HepG2). Validate using isogenic cell models .
- Metabolic Stability : Conflicting in vivo efficacy could stem from CYP450-mediated oxidation of the indole ring. Use LC-MS/MS to quantify metabolite interference .
Q. What computational strategies predict target interactions and off-target risks?
- Molecular Docking (AutoDock Vina) : The sulfonyl group forms hydrogen bonds with kinase catalytic lysine (e.g., JAK2 Lys882), while the oxazole engages in π-π stacking .
- Pharmacophore Modeling (Schrödinger) : Identifies off-target risks (e.g., COX-2 inhibition due to sulfonamide similarity to celecoxib) .
- MD Simulations (GROMACS) : Assess binding stability; RMSD >2 Å over 100 ns suggests poor target retention .
Key Methodological Recommendations
- Synthetic Reproducibility : Use anhydrous solvents and freshly distilled amines to avoid side reactions .
- Biological Assays : Include positive controls (e.g., ruxolitinib for JAK2) and validate via Western blot (phospho-STAT3 levels) .
- Data Interpretation : Cross-reference computational predictions with experimental SAR studies to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
